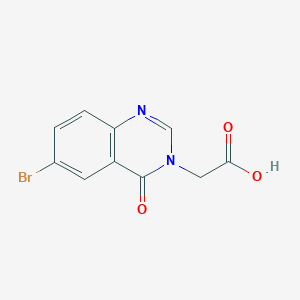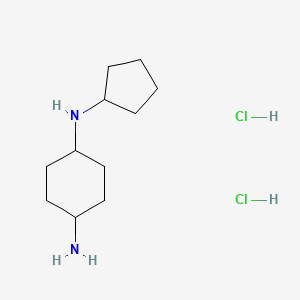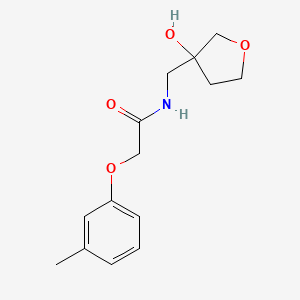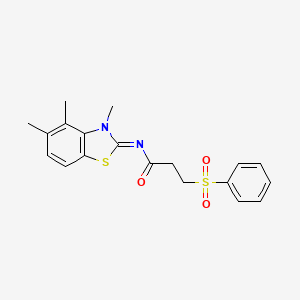
(6-bromo-4-oxoquinazolin-3(4H)-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(6-bromo-4-oxoquinazolin-3(4H)-yl)acetic acid” is a biochemical used for proteomics research . It has a molecular formula of C10H7BrN2O3 and a molecular weight of 283.08 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are characterized by its molecular formula C10H7BrN2O3 and molecular weight 283.08 . Detailed physical and chemical properties like melting point, boiling point, and density were not found in the search results.科学的研究の応用
Synthesis and Characterization
The synthesis and characterization of derivatives of (6-bromo-4-oxoquinazolin-3(4H)-yl)acetic acid involve complex chemical processes aimed at producing compounds with potential biological activities. For instance, the synthesis of 2-methyl-3-aminoquinazolin-4(3H)-ones Schiff bases from 3-amino-2-methylquinazoline/6-bromo-2-methylquinazoline-4(3H)-ones has been demonstrated, revealing the versatility of quinazoline derivatives in synthesizing compounds with varied biological activities (Sahu et al., 2008).
Antimicrobial and Antitubercular Activities
Several studies have focused on evaluating the antimicrobial and antitubercular activities of quinazoline derivatives. For instance, novel 2,3-disubstitutedquinazolin-4(3H)-ones have been synthesized and evaluated for their in vitro antiviral activity against HIV, HSV, and vaccinia viruses, with specific derivatives exhibiting distinct antitubercular activity (Selvam et al., 2010). Similarly, the synthesis of 1-R-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid pyrazin-2-ylamides as potential antitubercular agents highlights the bromination of these compounds at specific positions, contributing to their antimycobacterial properties (Ukrainets et al., 2009).
Pharmacological Importance
Quinazoline derivatives are known for their significant pharmacological importance, including anti-inflammatory, analgesic, and anti-bacterial activities. Research into the synthesis of substituted 6-bromoquinazolinones and their pharmacological evaluation has highlighted the potential of these compounds in developing new therapeutic agents (Rajveer et al., 2010).
Antitumor Activities
There is also interest in the antitumor activities of quinazoline derivatives. For example, the synthesis and evaluation of novel quinazolin-4(3H)-one derivatives for their antiviral and cytotoxic activities against various viruses and cancer cells have been documented, offering insights into the therapeutic potential of these compounds in oncology (Selvam et al., 2010).
作用機序
The mechanism of action for “(6-bromo-4-oxoquinazolin-3(4H)-yl)acetic acid” is not specified in the search results. It’s important to note that the mechanism of action can vary depending on the context in which this compound is used, such as the type of biological or chemical system it interacts with .
将来の方向性
特性
IUPAC Name |
2-(6-bromo-4-oxoquinazolin-3-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O3/c11-6-1-2-8-7(3-6)10(16)13(5-12-8)4-9(14)15/h1-3,5H,4H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYPRKLOBQRRYFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)N(C=N2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67305-46-8 |
Source


|
| Record name | 2-(6-bromo-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2,6-dichlorobenzyl)oxy]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2667342.png)
![2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2667343.png)

![5-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2667345.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2667347.png)

![2-(5-methoxy-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2667353.png)
![N-(2-methoxy-5-methylphenyl)-2-(3-oxo-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2667354.png)

![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)isoquinolin-1(2H)-one](/img/structure/B2667357.png)



